molecular formula C17H12F3N5OS B11188041 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11188041
M. Wt: 391.4 g/mol
InChI Key: QFXNRPAZPAFTTC-UHFFFAOYSA-N
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Description

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, and a trifluoromethylphenyl group attached to an acetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the benzimidazole ring: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the sulfanyl group: This can be done using thiolating agents such as thiourea or thiols.

    Incorporation of the trifluoromethylphenyl group: This step typically involves the use of trifluoromethylation reagents.

    Formation of the acetamide moiety: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    Triazolobenzimidazoles: These compounds share the triazole-benzimidazole core structure and may have similar biological activities.

    Trifluoromethylphenyl derivatives: Compounds with a trifluoromethylphenyl group may exhibit similar chemical reactivity and biological properties.

    Acetamide derivatives: Compounds with an acetamide moiety may have similar chemical reactivity and potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12F3N5OS

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12F3N5OS/c18-17(19,20)10-4-3-5-11(8-10)21-14(26)9-27-16-24-23-15-22-12-6-1-2-7-13(12)25(15)16/h1-8H,9H2,(H,21,26)(H,22,23)

InChI Key

QFXNRPAZPAFTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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